
ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach. For example, catalytic protodeboronation of alkyl boronic esters paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
Key Findings:- Applications : The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling and Carbon–Carbon Bond Formation
Background: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its mild conditions and functional group tolerance make it highly versatile .
Key Findings:- Applications : SM coupling has been employed in the synthesis of pharmaceuticals, agrochemicals, and materials. It facilitates the construction of complex molecules by forming C–C bonds efficiently .
Mécanisme D'action
Quinazolinones
This compound contains a quinazolinone moiety . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have shown potential as antibacterial , antiviral , anticancer , anti-HIV , and other biologically active agents .
Benzylic Substitutions
The compound also contains a benzyl group . Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions can significantly affect the compound’s properties and biological activity .
Suzuki–Miyaura Coupling
This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . This reaction might be involved in the synthesis of the compound.
Protodeboronation
This compound might undergo protodeboronation, a process that involves the removal of a boron moiety from an organoboron compound . Protodeboronation can significantly affect the compound’s properties and biological activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid", "Ethyl chloroformate", "Base" ], "Reaction": [ "Step 1: Dissolve 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid and a base in a suitable solvent.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture while stirring at a low temperature.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for a few hours.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
931952-05-5 |
Formule moléculaire |
C31H32N4O7 |
Poids moléculaire |
572.618 |
Nom IUPAC |
ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36) |
Clé InChI |
ZFNUCXWYLSWGIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)


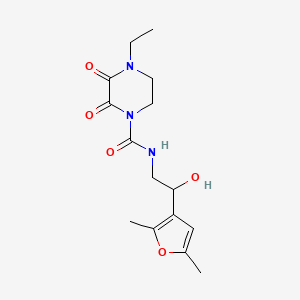
![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)
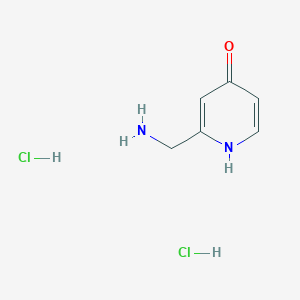
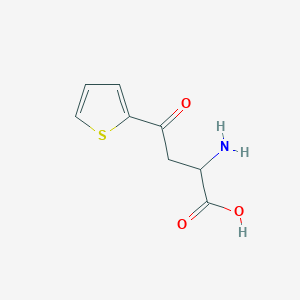
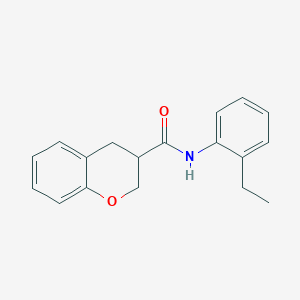
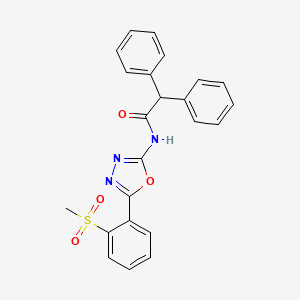
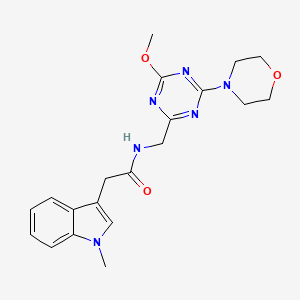
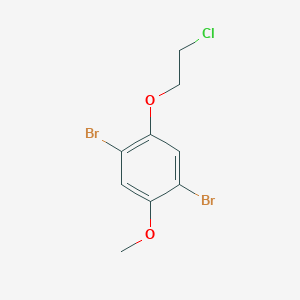
![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2600456.png)